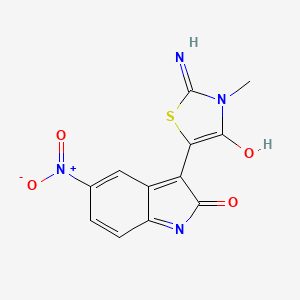![molecular formula C18H16O2S B3883102 1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3883102.png)
1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one
Übersicht
Beschreibung
Compounds like “1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one” belong to a class of organic compounds known as chalcones . Chalcones have a privileged structure composed of two aromatic (phenyl) rings, which are linked through the aethylenic bridge of the conjugated double bond with the three carbon-α,β-unsaturated carbonyl system .
Synthesis Analysis
The synthesis of chalcones often involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde (or ketone) and a ketone (or aldehyde), in the presence of a base, to form a β-hydroxy ketone (an aldol), followed by dehydration to yield an α,β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl system. They can participate in reactions such as Michael addition, Aldol condensation, and Claisen-Schmidt condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can be influenced by the nature of the substituents on the phenyl rings. Factors such as polarity, solubility, melting point, and boiling point can be affected .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-phenyl-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2S/c19-18(15-4-2-1-3-5-15)11-8-14-6-9-16(10-7-14)20-17-12-21-13-17/h1-11,17H,12-13H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZIQQNMTDHJTJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CS1)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3883028.png)


![3-methyl-4-[(2-methyl-5-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3883043.png)
![methyl 4-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]benzoate](/img/structure/B3883051.png)
![N'-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzohydrazide](/img/structure/B3883060.png)
![7-hydroxy-4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3883083.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B3883090.png)
![6,7-dimethoxy-3-[(2-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3883094.png)
![2-[(4-bromophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide](/img/structure/B3883098.png)

![2,3-dimethyl-7-[3-(2-methylphenoxy)propanoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3883113.png)
![1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3883124.png)
![4-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-6-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3883125.png)
